molecular formula C15H21NO4 B2666761 (R)-3-(Cbz-amino)-5-methylhexanoic acid CAS No. 118247-77-1

(R)-3-(Cbz-amino)-5-methylhexanoic acid

Cat. No. B2666761
CAS RN: 118247-77-1
M. Wt: 279.336
InChI Key: NXDHEHGNNDPBNL-CYBMUJFWSA-N
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Description

Cbz-amino acids, also known as carboxybenzyl or benzyloxycarbonyl amino acids, are primarily used in solution phase peptide synthesis . The Cbz group is often used as an amine protecting group in organic synthesis .


Synthesis Analysis

The conditions to remove the Cbz group from Cbz-amino acids will also cleave an amino acid attached to polystyrene-based resins . Typically, Cbz-amino acids are deprotected by hydrogenolysis in solution phase .


Molecular Structure Analysis

The molecular structure of Cbz-amino acids involves a carbamate group, which is part of the Cbz protecting group .


Chemical Reactions Analysis

Cbz protection and deprotection are common reactions in organic chemistry . The Cbz group can be added using reagents like Cbz-Cl (Benzyl Chloroformate) and removed using conditions like hydrogen gas with a palladium on carbon catalyst .

Scientific Research Applications

Plant Hormone Regulation: Ethylene Biosynthesis

ACC plays a pivotal role in the biosynthesis of the plant hormone ethylene . It acts as an intermediate in the conversion of methionine to ethylene during fruit ripening in apples and other higher plants. Ethylene influences processes such as fruit maturation, senescence, and stress responses. Researchers study ACC to understand these regulatory mechanisms and enhance crop yield and quality .

Neuroprotection and Seizure Control

ACC has demonstrated neuroprotective effects. It can block convulsions and reduce cell death induced by NMDA exposure in hippocampal neurons. NMDA receptors are critical for synaptic plasticity and learning. Investigating ACC’s impact on these receptors may lead to novel therapeutic strategies for neurological disorders .

Chemical Synthesis: Amide Formation

Researchers have explored the direct synthesis of amides from Cbz-carbamate (which contains the Cbz protecting group) using ACC. This method provides a facile and efficient route to amides under mild reaction conditions. Understanding ACC’s reactivity in amide formation contributes to synthetic chemistry and drug development .

Enzyme Kinetics and Transesterification

ACC derivatives, such as nitrophenyl esters , have been studied in organic media. Researchers investigate their solvation properties and kinetics of transesterification by enzymes like subtilisin . These studies shed light on enzyme-substrate interactions and can inform biotechnological applications .

Biochemical Pathways and Metabolism

ACC is part of the methionine cycle , which connects amino acid metabolism to ethylene production. Researchers explore ACC’s interactions with enzymes like ACC synthase and its downstream effects on ethylene levels. Understanding these pathways aids in crop management and stress tolerance .

Agrochemicals and Crop Improvement

ACC-related research informs the development of agrochemicals. By modulating ethylene levels, scientists aim to enhance crop yield, delay senescence, and improve post-harvest storage. ACC-based treatments may revolutionize agriculture by optimizing plant growth and stress responses .

Mechanism of Action

The mechanism of action for Cbz protection involves the reaction of the amine group of the amino acid with the carbonyl group of the Cbz-Cl, forming a carbamate .

Safety and Hazards

As with all chemicals, Cbz-amino acids should be handled with care. Specific safety and hazard information would depend on the particular compound and should be available from the material safety data sheet (MSDS) provided by the supplier .

Future Directions

The use of Cbz-amino acids in peptide synthesis and other areas of organic chemistry is a well-established practice. Future research may focus on developing more efficient methods for the protection and deprotection of amino acids, as well as exploring new applications for these compounds .

properties

IUPAC Name

(3R)-5-methyl-3-(phenylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-11(2)8-13(9-14(17)18)16-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,16,19)(H,17,18)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDHEHGNNDPBNL-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(Cbz-amino)-5-methylhexanoic acid

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